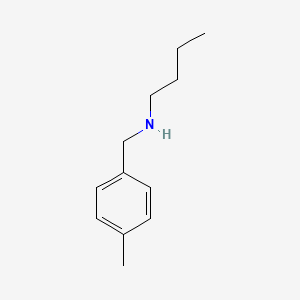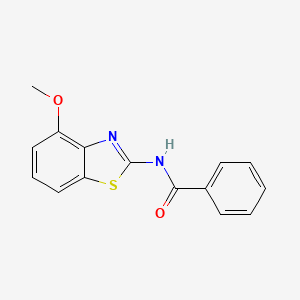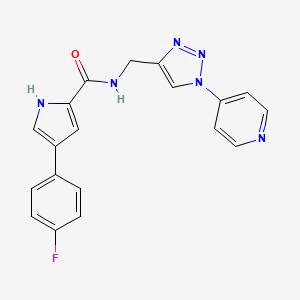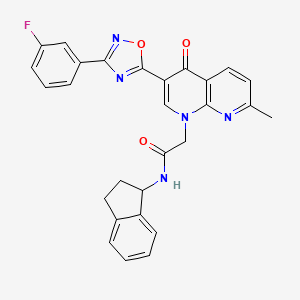![molecular formula C22H19N5O2 B2770803 6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 900267-66-5](/img/structure/B2770803.png)
6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazolopyridine derivative with multiple functional groups. It has an amino group, two phenyl groups (one with two hydroxyl substituents and the other with two methyl substituents), a methyl group, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the positions of these groups on the pyrazolopyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the amino group might undergo reactions typical of amines, such as acylation or alkylation. The carbonitrile group might undergo reactions such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research focused on related compounds demonstrates the potential for synthesis and structural analysis, highlighting the importance of crystalline structure and hydrogen bond interactions. For instance, the synthesis and X-ray crystallography of similar pyrazolo-pyridine derivatives have been explored, providing insights into their crystalline structures and potential applications in medicinal chemistry (Ganapathy et al., 2015).
Anti-inflammatory Activity
Another area of application is in anti-inflammatory activity, where derivatives of pyrazolo[3,4-d]pyrimidines have shown potential. Compounds synthesized for this purpose have been evaluated using in vivo models, such as the carrageenan-induced paw oedema test in rats, indicating their utility in developing new anti-inflammatory agents (El-Dean et al., 2016).
Supramolecular Aggregation
Research on supramolecular aggregation of pyrazolo-pyridine carbonitriles has revealed their ability to form distinct molecular assemblies. These studies contribute to understanding the intermolecular interactions that govern the aggregation behavior of such compounds, which is crucial for the design of new materials with specific properties (Low et al., 2007).
Molecular Docking and Medicinal Applications
Molecular docking studies have been conducted on pyrazolo-pyridine derivatives to assess their binding affinities towards various biological targets. These studies are foundational in drug discovery, helping to identify potential therapeutic agents against a range of diseases. For example, the in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activities shows the versatility of these compounds in medicinal chemistry (Flefel et al., 2018).
Corrosion Inhibition
Additionally, pyrazolo-pyridine derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. This application is significant in the field of materials science, offering a route to protect metals from corrosion through the design of effective organic inhibitors (Yadav et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-11-4-6-15(8-12(11)2)27-22-19(13(3)26-27)20(16(10-23)21(24)25-22)14-5-7-17(28)18(29)9-14/h4-9,28-29H,1-3H3,(H2,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDUFADNSOPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2770721.png)
![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2770723.png)





![4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2770732.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2770739.png)

